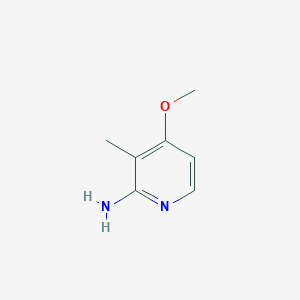
4-Methoxy-3-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-methylpyridin-2-amine is a chemical compound with the molecular formula C7H10N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxy group (-OCH3) at the 4-position and a methyl group (-CH3) at the 3-position of the pyridine ring, along with an amine group (-NH2) at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-methylpyridin-2-amine can be achieved through several methods. One common approach involves the reaction of 2-amino-3-chloro-4-methylpyridine with methanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the methoxy group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as crystallization or distillation to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-3-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
4-Methoxy-3-methylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methylpyridine: Similar in structure but lacks the methoxy group.
4-Methoxypyridin-2-amine: Similar but lacks the methyl group at the 3-position.
Uniqueness
4-Methoxy-3-methylpyridin-2-amine is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
4-methoxy-3-methylpyridin-2-amine |
InChI |
InChI=1S/C7H10N2O/c1-5-6(10-2)3-4-9-7(5)8/h3-4H,1-2H3,(H2,8,9) |
Clé InChI |
QWIFMIHJFWVFHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



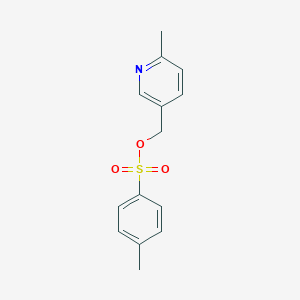
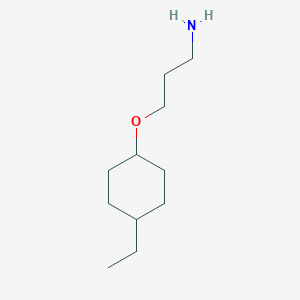

![Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13559558.png)
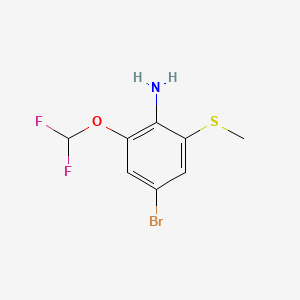
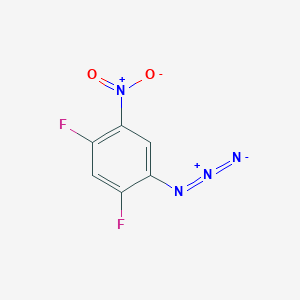

![2-(1h-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13559578.png)
![Methyl2-[4-(bromomethyl)oxan-4-yl]acetate](/img/structure/B13559583.png)

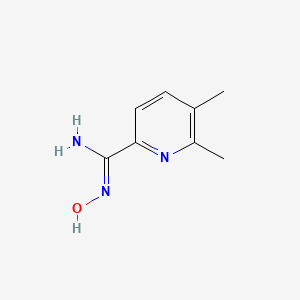
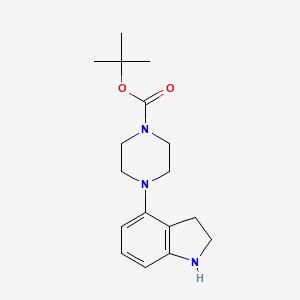
amine](/img/structure/B13559634.png)
